molecular formula C23H20N4O5 B2670192 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380178-52-7

3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2670192
CAS No.: 2380178-52-7
M. Wt: 432.436
InChI Key: MIKUGVNTSHELMJ-UHFFFAOYSA-N
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Description

3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a pyridazinone moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic synthesisCommon reagents used in these steps include organoboron compounds for Suzuki-Miyaura coupling and palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of structural features, which confer specific biological activities and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[2-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-31-19-8-4-2-6-16(19)17-10-11-21(28)27(24-17)15-12-25(13-15)22(29)14-26-18-7-3-5-9-20(18)32-23(26)30/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKUGVNTSHELMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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